5-Methoxy Propranolol Hydrochloride
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Overview
Description
5-Methoxy Propranolol Hydrochloride is a chemical compound with the molecular formula C17H23NO3•HCl and a molecular weight of 325.83 . It is a protected metabolite of Propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension, angina, and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy Propranolol Hydrochloride typically involves the protection of the hydroxyl group in Propranolol followed by methoxylation. One common method involves the use of methanol and hydrochloric acid under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis to ensure high yield and purity. This method involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine, followed by methoxylation and hydrochloride salt formation .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy Propranolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various methoxy-substituted derivatives and alcohols, depending on the specific reaction conditions .
Scientific Research Applications
5-Methoxy Propranolol Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study beta-adrenergic receptor interactions and signal transduction pathways.
Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the metabolism of Propranolol and its derivatives.
Industry: It is used in the development of controlled drug release systems and as a reference compound in quality control
Mechanism of Action
5-Methoxy Propranolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, affecting various signaling pathways involved in cardiovascular regulation .
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, used widely in clinical settings.
Atenolol: A selective beta-1 adrenergic antagonist.
Metoprolol: Another selective beta-1 adrenergic antagonist.
Nadolol: A non-selective beta-adrenergic antagonist similar to Propranolol.
Uniqueness
5-Methoxy Propranolol Hydrochloride is unique due to its methoxy substitution, which provides distinct pharmacokinetic properties and metabolic pathways compared to its parent compound, Propranolol. This modification can lead to differences in receptor binding affinity and duration of action .
Properties
IUPAC Name |
1-(5-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-12(2)18-10-13(19)11-21-17-9-5-6-14-15(17)7-4-8-16(14)20-3;/h4-9,12-13,18-19H,10-11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWDJEPNDLNVLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857970 |
Source
|
Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-98-3 |
Source
|
Record name | 1-[(5-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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